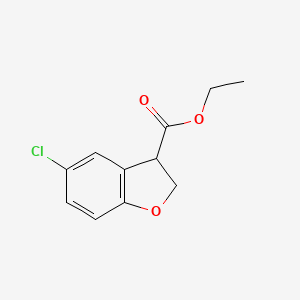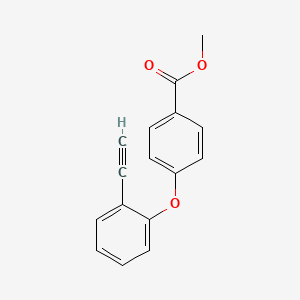
Methyl 4-(2-ethynylphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-ethynylphenoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-ethynylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethynylphenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-ethynylphenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-ethynylphenoxy)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions
Major Products Formed
Nitration: Methyl 4-(2-ethynyl-3-nitrophenoxy)benzoate.
Hydrolysis: 4-(2-ethynylphenoxy)benzoic acid and methanol.
Oxidation: 4-(2-carboxyphenoxy)benzoic acid.
Reduction: Methyl 4-(2-ethylphenoxy)benzoate
Applications De Recherche Scientifique
Methyl 4-(2-ethynylphenoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-ethynylphenoxy)benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate .
- Methyl 2,4-dihydroxybenzoate .
Uniqueness
Methyl 4-(2-ethynylphenoxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzoate derivatives that lack this functional group .
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
methyl 4-(2-ethynylphenoxy)benzoate |
InChI |
InChI=1S/C16H12O3/c1-3-12-6-4-5-7-15(12)19-14-10-8-13(9-11-14)16(17)18-2/h1,4-11H,2H3 |
Clé InChI |
WHTVDHKNERRFLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



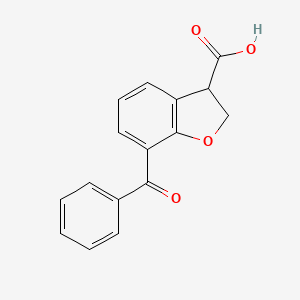
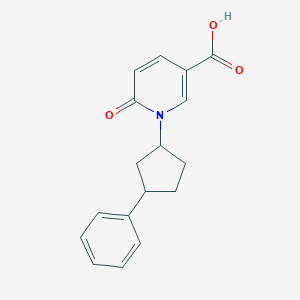

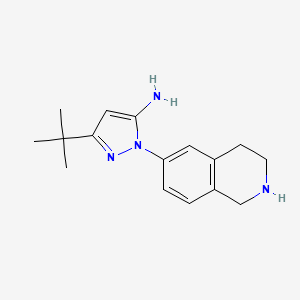
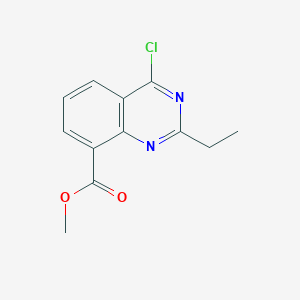
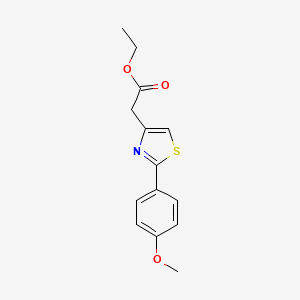

![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
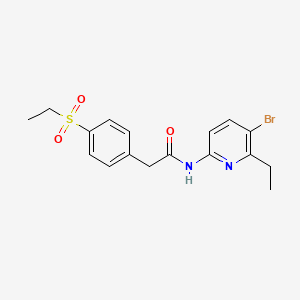
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)

